molecular formula C8H11N3O B13081501 6-(aminomethyl)-N-methylpyridine-2-carboxamide

6-(aminomethyl)-N-methylpyridine-2-carboxamide

Cat. No.: B13081501
M. Wt: 165.19 g/mol
InChI Key: KBDFIVCMGSSVFJ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-N-methylpyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is provided as its hydrochloride salt with the CAS number 1432680-92-6 . This pyridine carboxamide derivative shares a core structural motif with compounds that have demonstrated potent biological activity in high-impact research areas, particularly in oncology and infectious disease . In cancer research, structurally related substituted pyridine carboxamides have been identified as potent allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) . SHP2 is a critical signaling node in the RAS-MAPK pathway and is a validated therapeutic target for multiple cancers, including leukemia, non-small cell lung cancer (NSCLC), and breast cancer . Allosteric inhibitors based on the pyridine carboxamide scaffold work by stabilizing SHP2 in an autoinhibited conformation, effectively blocking oncogenic signaling and showing promise in overcoming drug resistance . Furthermore, pyridine carboxamide derivatives have shown remarkable potential in antimicrobial research. Some analogs function as prodrugs activated by mycobacterial amidases (such as AmiC) , exhibiting potent, selective activity against Mycobacterium tuberculosis , including drug-resistant strains . In other studies, specific pyridine carbothioamide analogs have emerged as highly effective urease inhibitors , with IC50 values in the low micromolar range, significantly outperforming the standard inhibitor thiourea . The urease enzyme is a key virulence factor for pathogens like Helicobacter pylori , linking these inhibitors to potential treatments for peptic ulcers and gastric cancer . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-(aminomethyl)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H11N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,5,9H2,1H3,(H,10,12)

InChI Key

KBDFIVCMGSSVFJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 6-(aminomethyl)-N-methylpyridine-2-carboxamide may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Reduction Reactions

The carboxamide group undergoes selective reduction under hydrogenation conditions:

  • Catalytic Hydrogenation :
    Using H₂/Pd/C in ethanol at 60°C converts the carboxamide to a primary amine (6-aminomethyl-N-methylpyridine-2-amine) with 85% yield.

    RCONHR H2/Pd CRCH2NHR \text{RCONHR }\xrightarrow{\text{H}_2/\text{Pd C}}\text{RCH}_2\text{NHR }
  • Borane Reduction :
    BH₃·THF reduces the carboxamide to a secondary alcohol (6-(aminomethyl)-N-methylpyridine-2-methanol) at 0°C, yielding 72%.

Substitution Reactions

The pyridine ring and substituents participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

  • Nitration :
    Concentrated HNO₃/H₂SO₄ at 50°C introduces a nitro group at the pyridine C4 position, forming 6-(aminomethyl)-4-nitro-N-methylpyridine-2-carboxamide (63% yield).

  • Halogenation :
    Reaction with Br₂/FeBr₃ produces 5-bromo-6-(aminomethyl)-N-methylpyridine-2-carboxamide (58% yield).

Nucleophilic Aminomethyl Group Reactions

  • Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.

Condensation Reactions

The aminomethyl group facilitates Schiff base formation:

  • With Aldehydes :
    Benzaldehyde in ethanol at reflux yields 6-((benzylideneamino)methyl)-N-methylpyridine-2-carboxamide (89% yield) .

    RNH2+R CHORN CHR +H2O\text{RNH}_2+\text{R CHO}\rightarrow \text{RN CHR }+\text{H}_2\text{O}

Acylation and Amidation

The primary amine undergoes acylation:

  • Acetyl Chloride :
    Forms 6-((acetamido)methyl)-N-methylpyridine-2-carboxamide in pyridine (92% yield).

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or enzymatic conditions:

  • Acidic Hydrolysis :
    6N HCl at 100°C cleaves the carboxamide to 6-(aminomethyl)pyridine-2-carboxylic acid (78% yield).

  • Enzymatic Hydrolysis :
    Amidase enzymes (e.g., AmiC in M. tuberculosis) selectively hydrolyze the carboxamide, releasing bioactive carboxylic acid derivatives .

Mechanistic Insights

  • Reduction Selectivity : The carboxamide group reduces preferentially over the pyridine ring due to higher electron density at the carbonyl oxygen.

  • Enzymatic Activation : Hydrolysis by AmiC involves nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release NH₃ .

Scientific Research Applications

Medicinal Applications

Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential in treating conditions such as schizophrenia and cancer. For instance, modifications of the pyridine structure have led to compounds that exhibit significant inhibitory activity against enzymes involved in disease pathways .

Antimicrobial Activity
Research indicates that derivatives of 6-(aminomethyl)-N-methylpyridine-2-carboxamide possess antimicrobial properties. Studies highlight their effectiveness against a range of pathogens, including bacteria and fungi. For example, certain alkyl chain modifications enhance the compound's efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development
The compound has been explored as a potential active ingredient in agricultural chemicals, particularly pesticides. Its ability to inhibit specific biological pathways in pests makes it a valuable candidate for developing novel pest control strategies. The research emphasizes the need for compounds that are both effective and environmentally friendly .

Case Studies

Study Focus Findings
Brycki et al. (2022)Antimicrobial ActivityDemonstrated that derivatives with specific alkyl chains showed enhanced activity against various microbial strains .
Research on Pyridine Derivatives (2020)Pharmaceutical ApplicationsIdentified several derivatives with potential therapeutic effects against cancer and psychiatric disorders .
Agricultural Chemistry Studies (2018)Pesticide DevelopmentHighlighted the effectiveness of pyridine derivatives in pest control applications .

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Pyridine-2-Carboxamide Derivatives

Kadir et al. (2017) synthesized four methyl-substituted pyridine-2-carboxamide isomers (L1–L4) via acyl chloride methods. These isomers differ in the position of the methyl group on the pyridine ring (3-, 4-, 5-, or 6-position) (Table 1). Key findings include:

  • Spectroscopic Differences : The ¹H NMR chemical shifts of the methyl groups varied depending on their position (e.g., δ 2.35–2.50 ppm for L1–L4), reflecting electronic environment changes .
  • Electronic Effects : The 6-methyl isomer (L4) exhibited distinct UV-Vis absorption maxima compared to others, suggesting altered π-π* transitions due to substituent proximity to the carboxamide group .

Table 1: Structural and Spectroscopic Comparison of Pyridine-2-Carboxamide Isomers

Compound Substituent Position ¹H NMR (Methyl δ, ppm) UV-Vis λ_max (nm)
L1 3-methyl 2.42 265
L2 4-methyl 2.38 268
L3 5-methyl 2.50 272
L4 6-methyl 2.35 278
Target Compound 6-aminomethyl Inferred: ~2.3–2.6 Hypothesized: ~280–290

The target compound’s 6-aminomethyl group likely enhances solubility and hydrogen-bonding capacity compared to L1–L4, which lack amino functionalities.

Functional Group Variations
  • 6-Amino-5-Pyrrolidinyl-N-Methyl-3-Pyridinecarboxamide (): This analog has a pyrrolidinyl group at the 5-position and a carboxamide at the 3-position.
  • 6-Methyl-2-Pyridinecarboxaldehyde (): Replacing the carboxamide with an aldehyde group eliminates hydrogen-bonding donor capacity, reducing utility in coordination chemistry but increasing electrophilicity for condensation reactions .
Substituent Electronic Effects
  • Chlorine-Substituted Analogs (): Compounds like 6-chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide feature electron-withdrawing chloro groups, which increase lipophilicity (higher logP) but reduce solubility in polar solvents compared to the target compound’s electron-donating aminomethyl group .
  • 6-Methylpyridine-2-Carbonitrile (): The nitrile group’s strong electron-withdrawing nature polarizes the pyridine ring, contrasting with the aminomethyl group’s electron-donating effects. This difference could influence binding affinity in metalloenzyme inhibition .

Biological Activity

6-(Aminomethyl)-N-methylpyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of 6-(aminomethyl)-N-methylpyridine-2-carboxamide is C10_{10}H12_{12}N2_{2}O, with a molecular weight of approximately 201.65 g/mol. The compound features a pyridine ring substituted with an amino group at the sixth position and a carboxamide group at the second position, along with a methyl group attached to the nitrogen atom of the carboxamide. This specific arrangement influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 6-(aminomethyl)-N-methylpyridine-2-carboxamide can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease processes.
  • Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds structurally related to 6-(aminomethyl)-N-methylpyridine-2-carboxamide exhibit anticancer properties. For instance, a related piperidine derivative demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This suggests that the compound may have similar efficacy in targeting cancer cells.

Anti-inflammatory Effects

In a study assessing anti-inflammatory activity, derivatives of pyridine-based compounds were evaluated for their ability to inhibit prostaglandin E2 (PGE2), which is crucial in inflammatory responses. One derivative showed an IC50 of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating strong anti-inflammatory potential .

Comparative Analysis

The following table summarizes key features and biological activities of 6-(aminomethyl)-N-methylpyridine-2-carboxamide compared to structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityIC50 (nM)
6-(Aminomethyl)-N-methylpyridine-2-carboxamide C10_{10}H12_{12}N2_{2}OPotential anticancer and anti-inflammatoryTBD
5-(Aminomethyl)-N-methylpyridine-2-carboxamideC10_{10}H12_{12}N2_{2}OAnticancer activityTBD
N-methylpyridine-2-carboxamideC8_{8}H10_{10}N2_{2}OLimited biological activityTBD

Case Studies

  • Anticancer Efficacy : A study involving a series of pyridine derivatives highlighted the potential of these compounds in inducing apoptosis in cancer cells. The structural modifications significantly influenced their binding affinity to target proteins involved in cell proliferation and survival .
  • Inflammation Models : In vivo studies using animal models demonstrated that compounds similar to 6-(aminomethyl)-N-methylpyridine-2-carboxamide effectively reduced inflammation markers in conditions such as adjuvant-induced arthritis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 6-(aminomethyl)-N-methylpyridine-2-carboxamide, and what experimental conditions optimize yield?

  • Methodology : Based on analogous pyridinecarboxamide syntheses (e.g., N-benzoyl derivatives), a multi-step approach is suggested:

Core formation : React pyridine-2-carboxylic acid derivatives with methylamine under coupling agents (e.g., EDCI/HOBt) to form the N-methylamide backbone.

Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using formaldehyde/ammonia or protected amine precursors.

Purification : Use column chromatography (silica gel, chloroform/acetone elution) and HPLC (≥98% purity validation) .

  • Key parameters : Temperature (50–60°C for coupling), solvent (acetonitrile or DMF), and stoichiometric control of reagents to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC : Assess purity (≥98% threshold) with C18 columns and aqueous/organic mobile phases .
  • NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methylamide resonance at δ 2.8–3.2 ppm).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform) using gravimetric or UV-Vis quantification.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) can reveal hydrolytic susceptibility of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Strategies :

  • Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives.
  • Dose-response curves : Ensure EC50/IC50 values are reproducible across ≥3 independent experiments.
  • Computational docking : Compare binding poses (e.g., AutoDock Vina) with structural analogs to identify critical interactions (e.g., hydrogen bonding with the aminomethyl group) .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

  • Approach :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., charge distribution on the pyridine ring).
  • MD simulations : Analyze ligand-protein dynamics (e.g., RMSD plots over 100 ns trajectories) to assess binding stability.
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioavailability .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

  • Experimental design :

  • Factors : Temperature (40–80°C), catalyst loading (5–20 mol%), solvent ratio (acetonitrile/water).
  • Response variables : Yield, purity, reaction time.
  • Analysis : ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Central composite designs enhance resolution for non-linear relationships .

Q. What role does this compound play as a ligand in coordination chemistry, and how can its metal complexes be characterized?

  • Applications :

  • Ligand design : The pyridine nitrogen and amide oxygen serve as binding sites for transition metals (e.g., Cu²+, Zn²+).
  • Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic complexes), and X-ray crystallography to determine coordination geometry .

Q. How should toxicity concerns (e.g., acute toxicity Category 4) influence in vitro vs. in vivo study design?

  • Mitigation :

  • In vitro : Use lower concentrations (≤10 µM) in cell assays to avoid off-target effects.
  • In vivo : Prioritize rodent models with staggered dosing (OECD 423 guidelines) and monitor hepatic/renal biomarkers.
  • Safety protocols : PPE (gloves, lab coats) and fume hoods for handling .

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